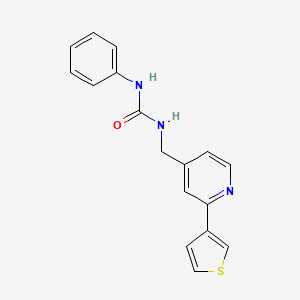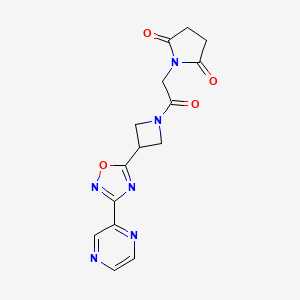![molecular formula C12H13N3OS B2632055 5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine CAS No. 299442-48-1](/img/structure/B2632055.png)
5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTIO, which stands for 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide. PTIO is a stable nitroxide radical that has been used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy.
Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties
This compound, along with its Schiff base derivatives, has been investigated for its antiproliferative and antimicrobial properties. Notably, certain derivatives exhibited significant DNA protective ability against oxidative stress and showed strong antimicrobial activity against specific bacterial strains. Additionally, some compounds displayed cytotoxicity on cancer cell lines, suggesting their potential application in cancer therapy. The molecular docking studies also helped to understand the mechanism behind these anti-cancer and anti-bacterial properties, indicating a promising direction for developing efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Structural Analysis and Synthesis
The synthesis and structural analysis of this compound and its variants have been explored, highlighting their stability and potential applications in materials chemistry. The geometrical parameters obtained through X-ray and DFT studies of synthesized compounds offer insights into their molecular structures, which are stabilized via intra- and intermolecular hydrogen bonding. These studies underline the compound's utility as a precursor for designing organometallic materials and investigating their electronic properties (Dani et al., 2013).
Antitubercular Agents
Research has also focused on the development of phenothiazine and thiadiazole hybrid derivatives for antitubercular applications. These compounds have shown significant in vitro inhibition activity against Mycobacterium tuberculosis, with some derivatives demonstrating noteworthy antimicrobial activity. This suggests their potential as effective antitubercular agents, supporting the ongoing search for new treatments against tuberculosis (Ramprasad et al., 2015).
Organometallic Complexes
The compound has been used to synthesize crystalline copper(I) π-complexes, showcasing its versatility in forming dimeric fragments attached to metal atoms. These complexes exhibit potential for applications in materials chemistry, offering a pathway for the development of new organometallic materials with unique properties. The research highlights the compound's role in crystal engineering and the design of materials with specific functionalities (Ardan et al., 2017).
Propriétés
IUPAC Name |
5-[(2-prop-2-enylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-5-9-6-3-4-7-10(9)16-8-11-14-15-12(13)17-11/h2-4,6-7H,1,5,8H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSHFTXKYGYBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2631973.png)

![1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid](/img/structure/B2631975.png)

![(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2631979.png)
![Methyl 4-chloro-3-[(3-phenyladamantanyl)carbonylamino]benzoate](/img/structure/B2631981.png)

![N-[(furan-2-yl)methyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2631984.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2631986.png)

![1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631992.png)
![1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2631993.png)

![N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2631995.png)